N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiolan ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE typically involves multiple steps, including the formation of the thiolan ring and the introduction of the chlorophenyl and carbamoyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high efficiency and scalability. The use of automated systems and stringent quality control measures is essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes.
Medicine
In medicine, (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE is investigated for its potential therapeutic applications. Its unique chemical properties may offer new avenues for drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-(4-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE
- (2S)-N-(4-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE
- (2S)-N-(4-METHOXYPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE
Uniqueness
The uniqueness of (2S)-N-(4-CHLOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYLPENTANAMIDE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H24ClN3O4S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(2S)-N-(4-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide |
InChI |
InChI=1S/C17H24ClN3O4S/c1-11(2)9-15(16(22)19-13-5-3-12(18)4-6-13)21-17(23)20-14-7-8-26(24,25)10-14/h3-6,11,14-15H,7-10H2,1-2H3,(H,19,22)(H2,20,21,23)/t14?,15-/m0/s1 |
InChI Key |
KSEWINUTFUVMCM-LOACHALJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.